(3-Ethylpyridin-2-yl)methanamine
Description
Contextualization within Heterocyclic Amine Chemistry
Heterocyclic amines, organic compounds containing at least one ring with atoms of at least two different elements, are fundamental building blocks in medicinal chemistry. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and biological interactions.
Nitrogen-containing heterocycles, such as pyridine (B92270), are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and participate in various binding interactions with biological targets. The introduction of an amine group, as seen in (3-Ethylpyridin-2-yl)methanamine, further enhances the potential for molecular interactions, making it a key pharmacophore in drug design.
Rationale for Research Focus on Pyridine-2-ylmethanamine Derivatives
The research interest in pyridine-2-ylmethanamine derivatives stems from their proven track record as scaffolds for biologically active compounds. The pyridine ring can be readily modified at various positions, allowing for the fine-tuning of steric and electronic properties. The methanamine side chain provides a crucial point of interaction for binding to receptors and enzymes.
The specific substitution pattern of this compound, with the ethyl group at the 3-position, is of particular interest. This substitution can influence the compound's conformational flexibility and lipophilicity, which are critical parameters for its pharmacokinetic and pharmacodynamic profile. Researchers are exploring how these modifications can lead to enhanced potency, selectivity, and metabolic stability of new drug candidates.
Overview of Key Academic Research Trajectories
While specific research on this compound is still in its early stages, the broader research on pyridine-2-ylmethanamine derivatives points towards several key trajectories:
Medicinal Chemistry: A primary focus is the synthesis of novel derivatives for the development of therapeutic agents. The structural motif of pyridine-2-ylmethanamine is found in compounds targeting a range of diseases.
Catalysis: The nitrogen atom in the pyridine ring and the amine group can coordinate with metal ions, making these compounds potential ligands for catalysts in various organic transformations.
Materials Science: The aromatic and polar nature of these compounds makes them interesting candidates for the development of new materials with specific electronic or optical properties.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1550911-04-0 uni.lu |
| Molecular Formula | C8H12N2 uni.lu |
| Molecular Weight | 136.19 g/mol |
| Predicted LogP | 1.3 |
| Predicted Hydrogen Bond Donors | 1 |
| Predicted Hydrogen Bond Acceptors | 2 |
| Predicted Rotatable Bond Count | 3 |
Note: Some properties are predicted based on computational models.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-ethylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYJFHDVZXQGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550911-04-0 | |
| Record name | (3-ethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways to (3-Ethylpyridin-2-yl)methanamine
The primary and most direct route to this compound involves the chemical reduction of its nitrile precursor, 3-Ethyl-2-pyridinecarbonitrile. This transformation is a classic example of converting a cyano group into a primary amine, a fundamental process in organic synthesis.
Strategic Functional Group Interconversions
The key functional group interconversion in the synthesis of this compound is the reduction of a nitrile to a primary amine. This can be achieved using various reducing agents. Common methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. The reaction is typically carried out under pressure.
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for this conversion. Work-up typically involves careful quenching of the reaction mixture.
Borane (B79455) Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or other borane derivatives can also be employed for the reduction of nitriles.
The choice of reducing agent can depend on factors such as the presence of other functional groups in the molecule, desired reaction conditions, and scalability.
Novel Synthetic Route Development and Optimization
While the reduction of 3-Ethyl-2-pyridinecarbonitrile is the most straightforward final step, research into novel synthetic routes often focuses on the efficient and selective synthesis of this key nitrile intermediate. One established method for the synthesis of 2-cyanopyridines, including 3-ethyl-2-pyridinecarbonitrile, is through the direct cyanation of the corresponding pyridine (B92270) N-oxide.
For instance, the treatment of a pyridine N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride can yield the 2-cyanopyridine. Optimization of this reaction would involve screening different solvents, temperatures, and stoichiometric ratios of reagents to maximize the yield and purity of the desired product.
Precursor Compounds and Starting Material Considerations
The primary precursor for the final step of the synthesis is 3-Ethyl-2-pyridinecarbonitrile . The synthesis of this nitrile itself starts from more readily available materials. A common starting material is 3-ethylpyridine.
The synthesis of 3-Ethyl-2-pyridinecarbonitrile has been reported with a 78% yield as a yellow oil. thieme-connect.de The characterization data for this precursor is well-documented, providing a benchmark for its synthesis.
Table 1: Characterization Data for 3-Ethyl-2-pyridinecarbonitrile
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Appearance | Yellow oil |
| Yield | 78% |
| ¹H NMR (δ) | 8.55 (d, J = 4.6 Hz, 1 H), 7.69 (d, J = 7.9 Hz, 1 H), 7.43 (dd, J = 7.9, 4.6 Hz, 1 H), 2.82 (q, J = 7.6 Hz, 2 H), 1.32 (t, J = 7.6 Hz, 3 H) |
| ¹³C NMR (δ) | 148.7, 144.5, 136.9, 133.6, 127.1, 116.2, 26.1, 14.8 |
| Elemental Analysis | Calculated: C, 72.68; H, 6.10; N, 21.20. Found: C, 72.13; H, 6.15; N, 21.30 |
Data sourced from Synthesis 2005, No. 6, 993–997. thieme-connect.de
The selection of starting materials will often depend on commercial availability and cost. The synthesis of various substituted cyanopyridines is of significant interest as they are precursors to a wide range of biologically active molecules. orientjchem.orgresearchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its precursors is an important consideration for sustainable chemical production. Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reduction of a nitrile to an amine is generally an atom-economical step.
Use of Safer Solvents and Reagents: Exploring the use of less hazardous solvents and reagents. For example, replacing volatile organic solvents with greener alternatives or using catalytic hydrogenation which avoids the use of metal hydrides that require careful handling and quenching.
Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption.
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. Catalytic hydrogenation is a prime example of this principle.
While specific green chemistry-focused studies on the synthesis of this compound are not extensively documented, general trends in the synthesis of pyridine derivatives point towards the adoption of more environmentally benign methodologies.
Derivatization and Structural Analogue Synthesis
Synthesis of Substituted Pyridine-2-ylmethanamine Derivatives
The introduction of new alkyl and aryl groups onto the pyridine (B92270) ring of (3-Ethylpyridin-2-yl)methanamine or its precursors is a key strategy for creating structural diversity. This can be achieved through various modern synthetic methodologies, although specific examples starting directly from this compound are not extensively documented in readily available literature. General principles of pyridine functionalization can, however, be applied.
Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming new carbon-carbon bonds on heterocyclic rings. For these reactions to be applied, the pyridine ring would typically first need to be halogenated at a specific position (e.g., positions 4, 5, or 6). The resulting halopyridine derivative can then be coupled with an appropriate organoboron, organotin, or organozinc reagent to introduce the desired alkyl or aryl substituent. The regioselectivity of the initial halogenation step is crucial and can be influenced by the directing effects of the existing substituents.
Another approach is through C-H activation, a more atom-economical method that avoids the pre-functionalization step of halogenation. Transition metal catalysts, often from the platinum group, can facilitate the direct coupling of a C-H bond on the pyridine ring with a suitable coupling partner. The regioselectivity of C-H activation is a significant challenge and is often directed by a directing group within the molecule.
Table 1: Potential Methods for Pyridine Ring Substitution
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Suzuki Coupling | Halogenated pyridine precursor, boronic acid (R-B(OH)₂), Pd catalyst, base | Introduction of an aryl or vinyl group (R) |
| Negishi Coupling | Halogenated pyridine precursor, organozinc reagent (R-ZnX), Pd or Ni catalyst | Introduction of an alkyl, aryl, or vinyl group (R) |
| C-H Arylation | Pyridine precursor, aryl halide, Pd or Rh catalyst, oxidant | Direct introduction of an aryl group |
The primary amine group of this compound is a versatile handle for a wide array of chemical transformations.
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through reaction with alkyl halides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, another method for N-alkylation, involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
N-Acylation: The amine can be readily converted to an amide through reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This is a common strategy to introduce a wide variety of substituents and is often used to protect the amine group during other synthetic transformations.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Table 2: Common Amine Derivatization Reactions
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide (R-X), base | Secondary or tertiary amine |
| Reductive Amination | Aldehyde/Ketone (R'R''C=O), reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Amide |
| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), base | Sulfonamide |
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound can be approached in two primary ways: by resolving a racemic mixture of the final compound or a key intermediate, or by employing an asymmetric synthesis strategy from the outset. Asymmetric synthesis is generally preferred as it can be more efficient.
One potential route for asymmetric synthesis involves the asymmetric reduction of a precursor ketone or imine. For instance, a precursor such as 3-ethyl-2-acylpyridine could be reduced using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce a chiral alcohol, which can then be converted to the chiral amine. Alternatively, an imine formed from a 3-ethyl-2-picolyl precursor could be asymmetrically hydrogenated using a chiral transition metal catalyst.
The use of chiral auxiliaries is another established method. A chiral auxiliary can be attached to the precursor molecule, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Chemo- and Regioselectivity in Derivatization Reactions
Given the presence of multiple reactive sites in this compound (the pyridine nitrogen, the primary amine, and several C-H bonds on the pyridine ring), controlling the chemo- and regioselectivity of derivatization reactions is paramount.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in N-acylation, the primary amine is significantly more nucleophilic than the pyridine nitrogen, leading to selective reaction at the amine under standard conditions. Protecting group strategies are often employed to achieve selectivity when this is not the case. For instance, the primary amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions on the pyridine ring.
Regioselectivity: This relates to the position of the reaction on the pyridine ring. The electronic and steric effects of the existing ethyl and aminomethyl groups will influence the position of further substitution. For electrophilic aromatic substitution, the pyridine ring is generally deactivated, and substitution is often directed to the 3- and 5-positions relative to the ring nitrogen. For nucleophilic aromatic substitution, substitution typically occurs at the 2-, 4-, or 6-positions. Directed ortho-metalation, where a substituent directs the deprotonation and subsequent functionalization of an adjacent position, is a powerful technique for achieving high regioselectivity in pyridine derivatization.
Advanced Spectroscopic and Spectrometric Investigations
Elucidation of Molecular Structure through Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity and spatial arrangement of atoms within a molecule. For (3-Ethylpyridin-2-yl)methanamine, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for resolving complex spin systems and establishing through-bond correlations that are not apparent in 1D spectra. youtube.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, the COSY spectrum would reveal correlations between the methylene (B1212753) protons of the ethyl group and the methyl protons. It would also show correlations between the protons on the pyridine (B92270) ring, aiding in their specific assignment. For instance, the proton at position 4 would show a correlation to the proton at position 5, which in turn would couple to the proton at position 6.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.com For this compound, the HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the methylene protons of the aminomethyl group would show a cross-peak with the aminomethyl carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for connecting fragments of the molecule. For instance, the protons of the aminomethyl group would show correlations to the C2 and C3 carbons of the pyridine ring, confirming the substituent's position. Similarly, the methylene protons of the ethyl group would show a correlation to the C3 carbon of the pyridine ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Pyridine H-4 | Pyridine H-5 | Pyridine C-4 | Pyridine C-2, Pyridine C-6 |
| Pyridine H-5 | Pyridine H-4, Pyridine H-6 | Pyridine C-5 | Pyridine C-3, Pyridine C-4 |
| Pyridine H-6 | Pyridine H-5 | Pyridine C-6 | Pyridine C-2, Pyridine C-4 |
| Aminomethyl (-CH₂NH₂) | -NH₂ | Aminomethyl Carbon | Pyridine C-2, Pyridine C-3 |
| Ethyl (-CH₂CH₃) | Ethyl (-CH₃) | Ethyl Methylene Carbon | Pyridine C-3, Pyridine C-2, Ethyl Methyl Carbon |
| Ethyl (-CH₃) | Ethyl (-CH₂CH₃) | Ethyl Methyl Carbon | Pyridine C-3, Ethyl Methylene Carbon |
Solid-State NMR Characterization
While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can differentiate between these forms and provide information about intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy for Conformational Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a characteristic fingerprint of the compound. mdpi.com
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyridine ring and the C-C stretching vibrations of the ethyl group.
The combination of FTIR and Raman data, often supported by computational density functional theory (DFT) calculations, allows for a detailed assignment of the observed vibrational frequencies to specific molecular motions. This can help in confirming the presence of functional groups and analyzing the conformational isomers of the molecule.
A table of expected characteristic vibrational frequencies for this compound is provided below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch (amine) | 3300-3500 | FTIR |
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | FTIR, Raman |
| C=N Stretch (pyridine) | 1580-1620 | FTIR, Raman |
| C=C Stretch (pyridine) | 1400-1500 | FTIR, Raman |
| CH₂ Bend | 1440-1480 | FTIR |
| CH₃ Bend | 1370-1390 | FTIR |
| C-N Stretch | 1250-1350 | FTIR |
Chiroptical Spectroscopy for Stereochemical Assignment (Circular Dichroism)
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the stereochemical analysis of chiral molecules.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a circular dichroism spectrum in its native state. However, it is possible to induce a CD spectrum by placing the molecule in a chiral environment or by derivatizing it with a chiral auxiliary. This induced circular dichroism can provide information about the conformation and electronic transitions of the molecule within the chiral environment. nih.gov
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net For this compound (C₈H₁₂N₂), HRMS can confirm its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion with high accuracy.
Furthermore, HRMS allows for the analysis of the isotopic pattern of the molecular ion. The relative abundances of the isotopic peaks (e.g., the M+1 peak due to the natural abundance of ¹³C) can be compared with the theoretical pattern for the proposed elemental composition, providing further confidence in the identification. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to distinguish between isomers. acs.orgresearchgate.net
Predicted mass spectrometry data for various adducts of this compound is presented in the table below.
| Adduct | m/z |
| [M+H]⁺ | 137.10733 |
| [M+Na]⁺ | 159.08927 |
| [M-H]⁻ | 135.09277 |
| [M+NH₄]⁺ | 154.13387 |
| [M+K]⁺ | 175.06321 |
| [M]⁺ | 136.09950 |
| [M]⁻ | 136.10060 |
Data sourced from PubChemLite.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of a molecule by calculating its electron density. For (3-Ethylpyridin-2-yl)methanamine, DFT would be employed to find the most stable three-dimensional arrangement of its atoms and to understand the distribution of its electrons, which dictates its chemical properties. researchgate.netmdpi.com
The first step in a computational study is typically geometry optimization. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
A key aspect of this molecule's structure is the rotational freedom of the ethyl group at the C3 position and the methanamine group at the C2 position. Conformational analysis, a systematic search for low-energy structures, would reveal the preferred orientations of these groups. tu-darmstadt.de For instance, calculations would explore the rotational barrier around the C(pyridine)-C(ethyl) and C(pyridine)-C(methanamine) bonds to identify the most stable conformer(s). The results would likely show that steric hindrance between the ethyl and methanamine groups plays a significant role in determining the molecule's final shape.
Illustrative Optimized Geometry Parameters: This table presents hypothetical, yet plausible, optimized bond lengths and angles for the most stable conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C2-C(methanamine) | 1.51 Å |
| Bond Length | C3-C(ethyl) | 1.52 Å |
| Bond Length | C(ethyl)-CH3 | 1.54 Å |
| Bond Length | C(methanamine)-N | 1.47 Å |
| Bond Angle | N1-C2-C(methanamine) | 117.5° |
| Bond Angle | C2-C3-C(ethyl) | 122.0° |
| Dihedral Angle | N1-C2-C3-C(ethyl) | ~180° |
| Dihedral Angle | C3-C2-C(methanamine)-N | ~60° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). ucsb.edu
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the methanamine group. The LUMO would likely be distributed across the π-system of the pyridine ring. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. rsc.org
Illustrative FMO Data: This table shows hypothetical energy values for the frontier orbitals of this compound.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily located on the pyridine N and methanamine N atoms. |
| LUMO | -0.95 | Distributed across the pyridine ring's π* anti-bonding orbitals. |
| HOMO-LUMO Gap | 4.90 | Indicates moderate kinetic stability. |
Quantum Chemical Descriptors and Reactivity Prediction
From the electronic structure calculated by DFT, numerous quantum chemical descriptors can be derived to predict the molecule's reactivity and potential behavior. researchgate.net These descriptors are essential in fields like medicinal chemistry for quantitative structure-activity relationship (QSAR) studies. ucsb.eduresearchgate.netsubstack.com
Key descriptors for this compound would include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Molecular Electrostatic Potential (MEP): A 3D map showing the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the amine and ethyl hydrogens.
Illustrative Quantum Chemical Descriptors: This table provides hypothetical values for key reactivity descriptors.
| Descriptor | Illustrative Value | Unit |
| Ionization Potential | 5.85 | eV |
| Electron Affinity | 0.95 | eV |
| Electronegativity (χ) | 3.40 | eV |
| Chemical Hardness (η) | 2.45 | eV |
| Electrophilicity Index (ω) | 2.36 | eV |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations are typically performed on a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent like water. tandfonline.com An MD simulation would model the interactions of this compound with hundreds or thousands of explicit water molecules over a period of time (nanoseconds to microseconds). youtube.comyoutube.com
These simulations provide insights into:
Solvation: How water molecules arrange around the solute. The polar methanamine group and the pyridine nitrogen would form strong hydrogen bonds with water. github.io
Conformational Dynamics: How the molecule's shape fluctuates in solution. The ethyl and methanamine groups would exhibit dynamic rotational movement.
Transport Properties: Such as the diffusion coefficient, which describes how the molecule moves through the solvent.
Investigation of Intermolecular Hydrogen Bonding Networks
The methanamine group (-CH2NH2) and the pyridine nitrogen atom make this compound both a hydrogen bond donor and acceptor. mdpi.com This capability is critical to its interactions with biological targets and its properties in protic solvents.
Computational studies can analyze these interactions in detail:
Intramolecular H-bonding: The possibility of a hydrogen bond forming between the amine hydrogen and the pyridine nitrogen can be assessed. nih.gov Geometric analysis would likely show that this is sterically unfavorable in most low-energy conformations.
Intermolecular H-bonding: In a solution or crystal, the molecule would form a network of hydrogen bonds. rsc.org MD simulations or DFT calculations on molecular clusters (e.g., the molecule with several water molecules) can quantify the strength and geometry of these bonds. sielc.com For example, the N-H···O (with water) and O-H···N (from water to the pyridine ring) bond distances and energies can be calculated. acs.org
Spectroscopic Property Prediction from Theoretical Models
Computational models can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure. up.ac.za
NMR Spectroscopy: The chemical shifts (δ) for 1H and 13C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted spectrum can be compared with experimental data to assign each peak to a specific atom in the molecule. youtube.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. cdnsciencepub.com These correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted vibrations for this compound would include N-H stretching of the amine, C-H stretching of the ethyl and aromatic groups, and C=N/C=C stretching of the pyridine ring. rsc.org
Illustrative Predicted 13C NMR Chemical Shifts: This table shows hypothetical 13C NMR chemical shifts relative to TMS, as would be predicted by theoretical calculations.
| Carbon Atom | Illustrative Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 158.5 |
| C3 (Pyridine) | 138.0 |
| C4 (Pyridine) | 135.2 |
| C5 (Pyridine) | 123.1 |
| C6 (Pyridine) | 149.5 |
| C (Methanamine) | 45.3 |
| C (Ethyl, -CH2-) | 24.8 |
| C (Ethyl, -CH3) | 14.2 |
Mechanistic Organic Chemistry: Reactivity and Transformation Pathways
Amine-Based Reactions and Functional Group Transformations
The primary amine group in (3-Ethylpyridin-2-yl)methanamine is a key locus of reactivity, readily undergoing a variety of common amine-based transformations. These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures.
N-Acylation: The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a competent nucleophile. Consequently, it reacts readily with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org
N-Alkylation: The primary amine can also be alkylated by treatment with alkyl halides. This reaction proceeds through a nucleophilic substitution (SN2) mechanism. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com To achieve mono-alkylation, reductive amination is a more controlled and often preferred method.
Diazotization: Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would lead to the formation of a diazonium salt. Given that the aminomethyl group is attached to a benzylic-like carbon, the resulting diazonium species would be relatively unstable and prone to decomposition, potentially leading to the formation of the corresponding alcohol or other substitution products depending on the reaction conditions and the nucleophiles present.
| Reaction Type | Reagent | Product Type | Illustrative Conditions |
| N-Acylation | Acetyl chloride | N-((3-ethylpyridin-2-yl)methyl)acetamide | Pyridine, 0 °C to rt |
| N-Alkylation | Methyl iodide | (3-Ethylpyridin-2-yl)-N-methylmethanamine | K₂CO₃, Acetonitrile, rt |
| Reductive Amination | Acetone, NaBH(OAc)₃ | (3-Ethylpyridin-2-yl)-N-isopropylmethanamine | Dichloroethane, rt |
| Diazotization | NaNO₂, HCl(aq) | (3-Ethylpyridin-2-yl)methanol | 0 °C |
| This table presents representative reactions and conditions based on the known reactivity of primary amines. |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes electrophilic aromatic substitution (EAS) reactions generally more difficult to achieve compared to benzene. youtube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. uonbi.ac.ke When such reactions do occur, they are typically directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would lead to a highly unfavorable resonance structure with a positive charge on the electronegative nitrogen atom. quora.comquora.com
In this compound, the situation is further complicated by the presence of two substituents. The ethyl group at the 3-position is an activating, ortho-, para-directing group. The aminomethyl group at the 2-position is also generally considered to be activating and ortho-, para-directing. However, under the strongly acidic conditions often required for EAS reactions, the basic nitrogen of the pyridine ring and the primary amine will be protonated, forming a pyridinium (B92312) salt. uonbi.ac.ke The positively charged nitrogen in the pyridinium ion is a very strong deactivating group, making electrophilic substitution even more challenging.
Considering the combined directing effects, electrophilic attack would be predicted to occur at the 5-position, which is meta to the pyridinium nitrogen and para to the activating ethyl group. The 4-position is also a potential site for substitution.
| Reaction Type | Reagent | Predicted Major Product | Rationale |
| Nitration | HNO₃/H₂SO₄ | 3-Ethyl-5-nitro-2-(aminomethyl)pyridine | Attack at the 5-position is favored due to the meta-directing effect of the protonated pyridine nitrogen and the para-directing effect of the ethyl group. |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-3-ethyl-2-(aminomethyl)pyridine | Similar to nitration, the 5-position is the most likely site of substitution. Milder halogenation methods might be required to avoid decomposition. nsf.govnih.govchemrxiv.orgchemrxiv.orggoogle.com |
| Sulfonation | SO₃/H₂SO₄ | 2-(Aminomethyl)-3-ethylpyridine-5-sulfonic acid | Sulfonation would also be expected to occur at the 5-position. |
| This table presents predicted outcomes for electrophilic aromatic substitution based on established directing effects in pyridine chemistry. |
Nucleophilic Addition and Substitution Reactions
In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. quimicaorganica.org This reactivity can be enhanced by the presence of a good leaving group or by activation of the pyridine ring through N-alkylation or N-oxidation to form a pyridinium salt. thieme-connect.comtcichemicals.comacs.org
For this compound, direct nucleophilic addition to the neutral pyridine ring is unlikely without a strong nucleophile like an organometallic reagent. If the pyridine nitrogen were to be quaternized to form a pyridinium salt, nucleophilic addition would become much more facile. In such a scenario, a nucleophile would preferentially add to the 6-position, which is para to the positively charged nitrogen and sterically accessible. Addition at the 4-position is also a possibility. acs.orgnih.govnih.govacs.org
Nucleophilic aromatic substitution (SNAr) would require the presence of a good leaving group (e.g., a halide) on the pyridine ring, typically at the 2-, 4-, or 6-position. In the absence of such a leaving group, SNAr is not a primary reaction pathway for this compound itself.
Investigation of Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound can be inferred from general principles of organic chemistry.
Amine-Based Reactions:
Kinetics: N-acylation and N-alkylation reactions are typically bimolecular and follow second-order kinetics. The rates of these reactions are dependent on the concentration of both the amine and the electrophile. Steric hindrance around the amine and the electrophile can significantly impact the reaction rate.
Thermodynamics: The formation of amides from acid chlorides or anhydrides is generally a thermodynamically favorable (exergonic) process, driven by the formation of a stable amide bond. unjani.ac.idresearchgate.net Alkylation reactions are also typically exothermic.
Electrophilic Aromatic Substitution:
Kinetics: EAS reactions on the deactivated pyridine ring generally have high activation energies and are therefore kinetically slow, often requiring harsh conditions (high temperatures and strong acids). acs.orgimperial.ac.uk The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex.
Elucidation of Catalytic Cycles Involving this compound
The structure of this compound, featuring a pyridine nitrogen and a primary amine in a 1,2-relationship, makes it an excellent candidate as a bidentate ligand in coordination chemistry and catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. Ligands based on the 2-(aminomethyl)pyridine (ampy) scaffold are well-known in catalysis. researchgate.netwikipedia.org
Complexes of ruthenium and other transition metals with ampy-type ligands have shown high activity in a variety of catalytic transformations, including:
Transfer Hydrogenation: Ruthenium complexes with 2-(aminomethyl)pyridine ligands are highly effective catalysts for the transfer hydrogenation of ketones and aldehydes. researchgate.net
Hydrogenation: These complexes can also catalyze the direct hydrogenation of unsaturated compounds using molecular hydrogen.
Polymerization: Iron complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). umn.edunsf.gov
A plausible catalytic cycle for the transfer hydrogenation of a ketone, for instance, would involve the coordination of the this compound ligand to a ruthenium precursor. The resulting complex would then react with a hydrogen donor (e.g., isopropanol) to form a ruthenium hydride species. This hydride would then be transferred to the ketone, reducing it to the corresponding alcohol and regenerating the catalyst for the next cycle. The ethyl group at the 3-position could influence the steric and electronic properties of the catalytic center, potentially tuning the activity and selectivity of the catalyst.
Applications in Chemical Sciences
Ligand Design in Coordination Chemistry
The structure of (3-Ethylpyridin-2-yl)methanamine, featuring a pyridine (B92270) ring and an adjacent ethylamine group, makes it a promising candidate for ligand design in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group can act as a bidentate ligand, capable of coordinating to a central metal ion.
Chelation Behavior with Transition Metals
The arrangement of the pyridinyl and aminomethyl nitrogen atoms in this compound allows for the formation of a stable five-membered chelate ring upon coordination with a transition metal ion. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The ethyl group at the 3-position of the pyridine ring can introduce steric hindrance, which may influence the coordination geometry and the accessibility of the metal center, thereby modulating the complex's reactivity. The nature of the transition metal, its oxidation state, and the reaction conditions would be expected to play a crucial role in the stoichiometry and stereochemistry of the resulting coordination complexes.
While specific studies on the chelation behavior of this compound are not extensively documented, the principles of coordination chemistry suggest its potential to form stable complexes with a variety of transition metals, including but not limited to copper, nickel, cobalt, and zinc. The electronic properties of the pyridine ring can also be tuned by the ethyl substituent, which can have a subtle electronic donating effect, potentially influencing the metal-ligand bond strength.
Applications in Homogeneous and Heterogeneous Catalysis
The coordination complexes of this compound hold potential for applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex, dissolved in the same phase as the reactants, could catalyze a range of organic transformations. The ligand's structure can be modified to fine-tune the catalytic activity and selectivity. For instance, the steric bulk of the ethyl group could create a specific chiral environment around the metal center, which could be exploited in asymmetric catalysis.
For heterogeneous catalysis, the ligand or its metal complex could be immobilized on a solid support. This approach offers advantages such as easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. The aminomethyl group provides a convenient handle for covalent attachment to various support materials, such as silica or polymers. The supported catalyst could then be used in continuous flow reactors or batch processes. The specific catalytic applications would depend on the choice of the metal center and the reaction conditions.
Supramolecular Chemistry and Host-Guest Interactions
The pyridine ring in this compound can participate in various non-covalent interactions, making it a valuable component in supramolecular chemistry. These interactions include hydrogen bonding (via the pyridine nitrogen), π-π stacking interactions between pyridine rings, and cation-π interactions. The aminomethyl group can also act as a hydrogen bond donor.
These directional and specific interactions can be utilized to construct well-defined supramolecular assemblies. For instance, this compound could act as a guest molecule, binding within the cavity of a larger host molecule through a combination of these non-covalent forces. The ethyl group could influence the binding affinity and selectivity by providing additional van der Waals interactions or by sterically directing the binding orientation. The principles of molecular recognition are central to these host-guest interactions, where the size, shape, and electronic properties of both the host and guest determine the stability of the resulting complex.
Building Block in Complex Molecule Synthesis (e.g., Natural Product Synthesis Scaffolds)
In the realm of organic synthesis, this compound can serve as a versatile building block for the construction of more complex molecules, including scaffolds found in natural products and pharmaceutically active compounds. The presence of multiple reactive sites—the pyridine ring, which can undergo electrophilic or nucleophilic substitution, and the primary amine, which is a potent nucleophile—allows for a variety of chemical transformations.
The aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse functionalities. The pyridine nitrogen can be quaternized or oxidized. Furthermore, the pyridine ring can be functionalized at other positions through directed ortho-metalation or other C-H activation strategies. This versatility makes this compound a valuable synthon for creating libraries of compounds for drug discovery or for the total synthesis of complex target molecules. The ethyl group provides a point of structural diversity that can be important for tuning the biological activity of the final products.
Probes for Biochemical Pathway Elucidation (Mechanistic Focus)
The ability of this compound to interact with biological macromolecules, either through coordination to metalloenzymes or through non-covalent interactions, suggests its potential use as a molecular probe to study biochemical pathways.
Molecular Recognition and Binding Studies
Molecular recognition is a fundamental process in biology, governing interactions between proteins, nucleic acids, and small molecules. The structural features of this compound allow it to participate in molecular recognition events. The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. The aminomethyl group can form hydrogen bonds with appropriate donor or acceptor groups on the protein surface.
Information regarding the chemical compound this compound in the specified areas of application is not available in the current scientific literature.
The available information is limited to basic chemical identifiers and properties. There is a lack of published research detailing its use or investigation within the specific contexts requested in the outline. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on these topics for this particular compound at this time.
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of (3-Ethylpyridin-2-yl)methanamine and its derivatives is ripe for modernization through the integration of flow chemistry and automated synthesis platforms. beilstein-journals.orgsyrris.com These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput library generation. syrris.com
Automated flow chemistry systems can precisely control parameters such as reagent addition, mixing rates, temperature, and pressure, while simultaneously recording and logging data. syrris.com This level of control is crucial for optimizing reaction conditions and ensuring reproducibility. syrris.com The ability to "telescope" multiple reaction steps into a continuous sequence without manual intervention can significantly improve efficiency and reduce waste. syrris.comresearchgate.net For the synthesis of this compound, which can be prepared via the catalytic hydrogenation of 3-ethylpyridine-2-carbonitrile, a flow process could seamlessly integrate the hydrogenation step with subsequent derivatization reactions. beilstein-journals.orgmdpi.com This approach would be particularly beneficial for generating libraries of analogues for screening against biological targets. syrris.com
The development of open-source software and affordable hardware, such as the Raspberry Pi®, is making the automation of multi-step flow synthesis more accessible for research laboratories. beilstein-journals.org This will enable the rapid optimization of synthetic routes and the exploration of a wider chemical space around the this compound core.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully leverage the benefits of flow chemistry, the development and implementation of advanced spectroscopic probes for real-time reaction monitoring are essential. Techniques like in-line Raman spectroscopy can provide valuable, instantaneous feedback on reaction progress, allowing for dynamic optimization and control. nih.gov
By identifying a unique and intense Raman band specific to the product, researchers can monitor its formation in real-time. nih.gov This data can be used to create calibration curves that correlate spectral features with product concentration, enabling quantitative analysis of the reaction as it occurs. The non-invasive nature of Raman spectroscopy makes it particularly suitable for flow chemistry setups, as it does not require physical contact with the reaction mixture. nih.gov This approach has been successfully used to monitor various reactions, including Knoevenagel and Claisen-Schmidt condensations. nih.gov For the synthesis of this compound, real-time monitoring could ensure complete conversion of the nitrile starting material and minimize the formation of byproducts.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Design
The integration of AI with automated synthesis platforms creates a powerful closed-loop system where AI designs experiments, the automated system performs them, and the results are fed back to the AI for further learning and optimization. nih.govrsc.org This synergy has the potential to dramatically accelerate the discovery of new drugs and materials based on the this compound scaffold.
Sustainable Synthesis and Biocatalytic Approaches for this compound
In an era of increasing environmental consciousness, the development of sustainable and biocatalytic methods for synthesizing this compound is a critical research direction. drpress.orgsci-hub.se Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a greener alternative to traditional chemical synthesis, often proceeding with high selectivity under mild conditions. ukri.orgmdpi.com
The synthesis of substituted pyridines, the core of this compound, is an area where biocatalysis holds significant promise. ukri.org Research is underway to develop biocatalytic routes to substituted pyridines from sustainable feedstocks like biomass. ukri.org Enzymes such as transaminases, imine reductases, and monoamine oxidases are being explored for the synthesis of chiral amines, a key functional group in many pharmaceuticals. mdpi.com For instance, transaminases can be used for the asymmetric synthesis of chiral amines from ketones. mdpi.com
The catalytic hydrogenation of the nitrile precursor, 3-ethylpyridine-2-carbonitrile, to this compound could potentially be achieved using biocatalytic methods, reducing the reliance on precious metal catalysts. nih.govgoogle.com While chemical methods for this transformation exist, often employing catalysts like palladium on carbon, biocatalytic alternatives could offer improved sustainability and selectivity. mdpi.comnih.gov
Exploration of Novel Biological Targets at a Mechanistic Level
While this compound and its derivatives have shown promise, a deeper, mechanistic understanding of their interactions with biological targets is crucial for realizing their full therapeutic potential. Future research should focus on identifying and validating novel biological targets for this class of compounds.
Structure-activity relationship (SAR) studies, guided by computational modeling and experimental screening, can elucidate the key molecular features responsible for biological activity. For example, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have identified specific substitutions that enhance antimycobacterial activity. semanticscholar.org Similar systematic explorations of the this compound scaffold could reveal new therapeutic opportunities.
Advanced biochemical and biophysical techniques can be employed to characterize the binding kinetics and mode of action of these compounds at a molecular level. Understanding how these molecules interact with their targets will enable the rational design of more potent and selective analogues. The exploration of its derivatives as inhibitors of receptor tyrosine kinases or for their anti-fibrotic activity are examples of such promising avenues. frontiersin.orgmdpi.com
By combining these cutting-edge research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and advanced materials.
Q & A
Q. What are the common synthetic routes for preparing (3-Ethylpyridin-2-yl)methanamine, and what factors influence the choice of method?
Answer: Synthesis typically involves alkylation or reductive amination of pyridine derivatives. For example:
- Alkylation : Reacting 2-aminomethylpyridine with ethyl halides under basic conditions.
- Reductive Amination : Using pyridine-2-carbaldehyde derivatives with ethylamine and reducing agents like NaBH₃CN.
Q. How can the solubility of this compound in organic solvents be experimentally determined?
Answer: Solubility is measured via gravimetric or spectroscopic methods:
- Gravimetric : Dissolve a known mass in solvent, filter undissolved material, and evaporate the solvent to calculate saturation.
- UV-Vis Spectroscopy : Monitor absorbance at varying concentrations to determine the solubility limit.
Parameters like temperature, solvent polarity (e.g., DMF vs. hexane), and pH (for protonatable amines) significantly affect solubility. Reference data for similar methanamine derivatives () can guide solvent selection .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituents on the pyridine ring and ethyl group. Key signals include pyridinic protons (δ 7.5–8.5 ppm) and ethyl CH₂/CH₃ (δ 1.2–2.5 ppm).
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry. Software like SHELXL () refines crystallographic data to validate bond lengths/angles .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 137).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Answer: Contradictions (e.g., bond-length discrepancies) require cross-validation:
- Multi-technique validation : Compare X-ray data with DFT-optimized structures (e.g., Gaussian software) and NMR-derived NOE correlations.
- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ().
- Rigorous refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
Q. What computational tools optimize the synthesis of this compound analogs with high enantiomeric purity?
Answer:
- Retrosynthesis Software : Tools like Pistachio/Reaxys () propose chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination.
- DFT Calculations : Predict steric/electronic effects of substituents on enantioselectivity. For example, bulky ethyl groups may favor specific transition states.
- Kinetic Resolution : Monitor reaction progress via HPLC with chiral columns to isolate enantiomers .
Q. How can researchers address challenges in coordinating this compound as a ligand in transition-metal complexes?
Answer:
- Ligand Design : Modify the ethyl group’s steric bulk (e.g., replacing ethyl with isopropyl) to enhance metal binding ().
- Spectroscopic Titration : Use UV-Vis or fluorescence to determine binding constants (Kd) with metals like Cu²⁺ or Pd²⁺.
- XANES/EXAFS : Probe metal-ligand coordination geometry in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
